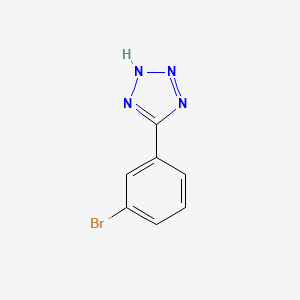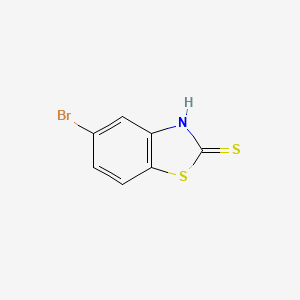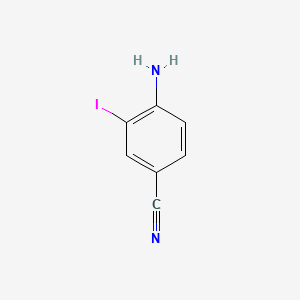
5-(3-溴苯基)-1H-四唑
描述
Tetrazoles are a class of synthetic heterocycles that have found extensive applications across various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and notably in medicinal chemistry. Among the tetrazoles, 5-substituted tetrazoles, such as 5-(3-Bromophenyl)-1H-tetrazole, are particularly significant due to their role as non-classical bioisosteres of carboxylic acids. These derivatives exhibit similar acidities but offer advantages such as higher lipophilicity and metabolic resistance, which are beneficial in drug design .
Synthesis Analysis
The synthesis of 5-substituted 1H-tetrazoles can be achieved through various methods. One notable approach involves a one-pot procedure that utilizes aryl bromides, potassium hexakis(cyano-κC)ferrate(4−) as a cyanide source, and sodium azide. This method is catalyzed by palladium acetate and zinc bromide in the presence of 1,4-diazabicyclo[2.2.2]octane (dabco) and occurs under nonacidic conditions, offering an attractive synthesis route due to the use of a nontoxic cyanide source . Another synthesis method for a related compound, 1-Bromine-5-phenyl-tetrazole, involves cyclization and bromination of benzonitrile with sodium azide and bromine, under optimized conditions to achieve high yields .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been studied using various techniques, including X-ray diffraction analysis. For instance, the crystal structure of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, a related tetrazole derivative, revealed a nonplanar thione with a significant dihedral angle between the tetrazole and benzene cycles. This structure forms centrosymmetric dimers in the crystal through hydrogen bonds . Similarly, other tetrazole derivatives have been analyzed to determine their crystalline structure and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications .
Chemical Reactions Analysis
The functionalization of 5-substituted tetrazoles is a challenging task due to the tendency to form isomeric mixtures. However, certain reactions have been identified that exhibit high or unusual regioselectivities, which are important for the synthesis of specific derivatives. For example, the hetero-Diels–Alder approach has been used to synthesize functionalized 1H-tetrazoles, such as tetrazolyl-1,2-oxazines and -oximes, which can be further reduced to yield 5-(1-aminoalkyl)-1H-tetrazoles. These compounds are important as they serve as bioisosteres of α-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-substituted tetrazoles are influenced by their molecular structure. The planarity of the tetrazole ring and the degree of conjugation with aryl rings at the 1- and 5-positions affect their chemical reactivity and physical characteristics. For instance, the lack of conjugation in certain tetrazole derivatives suggests that these rings can maintain distinct electronic properties, which can be exploited in various chemical reactions and applications. Additionally, the presence of intermolecular hydrogen bonds, as observed in some derivatives, can influence the compound's solubility, melting point, and other physical properties .
科学研究应用
1. Anticancer Activity
- Summary of Application: The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have been tested for anticancer activity .
- Methods of Application: The title compounds were prepared in three steps, starting from substituted anilines .
- Results: Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
2. Pharmacokinetic Study
- Summary of Application: The compound is used in the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent .
- Methods of Application: A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma .
- Results: The maximum concentration Cmax (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration .
3. Organic Synthesis
- Summary of Application: The compound is widely utilized in diverse scientific research applications, including organic synthesis .
4. PET Radiotracer Targeting α-Synuclein Aggregates
- Summary of Application: The compound is used in the synthesis of a potential PET radiotracer targeting α-synuclein aggregates, which is important for early diagnosis of Parkinson’s disease and related α-synucleinopathies .
- Methods of Application: A three-step radiosynthesis was developed starting from 6-[18F]fluoropiperonal (6-[18F]FP) that was prepared using (piperonyl)(phenyl)iodonium bromide as a labelling precursor .
- Results: The complete synthesis of [18F]anle138b within 105 min with RCY of 15 ± 3% (n = 3) and Am in the range of 32–78 GBq/µmol .
安全和危害
- Toxicity : Evaluate toxicity based on available data.
- Handling Precautions : Follow safety guidelines when working with tetrazoles.
未来方向
- Drug Development : Explore derivatives as potential drug candidates.
- Functional Materials : Investigate applications in materials science.
- Biological Studies : Further assess biological activity.
属性
IUPAC Name |
5-(3-bromophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKPUDRFBHSFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399041 | |
| Record name | 5-(3-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-1H-tetrazole | |
CAS RN |
3440-99-1 | |
| Record name | 5-(3-Bromophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Tetrazole, 5-(3-bromophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)







![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)
